molecular formula C14H12ClN3O2S B2416581 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide CAS No. 2415509-25-8

5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide

Cat. No. B2416581
CAS RN: 2415509-25-8
M. Wt: 321.78
InChI Key: TZRXVHCLACOTIB-UHFFFAOYSA-N
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Description

5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide, also known as CP-526,536, is a chemical compound with potential applications in scientific research. It belongs to the class of thiophene carboxamide compounds and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide acts as a competitive antagonist of the NR2B subunit of the NMDA receptor. This subunit is involved in the regulation of calcium influx into neurons and is critical for synaptic plasticity and learning and memory processes. By blocking this subunit, 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide may prevent excessive calcium influx and subsequent excitotoxicity, which can lead to neuronal damage and cell death.
Biochemical and physiological effects:
5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to improve cognitive function and memory in rats and mice, as well as reduce anxiety and depression-like behaviors. It has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide is its selectivity for the NR2B subunit of the NMDA receptor, which allows for targeted manipulation of this receptor subtype. However, one limitation is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses and increase the risk of off-target effects.

Future Directions

There are several potential future directions for research on 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its role in synaptic plasticity and learning and memory processes, which may have implications for the development of cognitive enhancers. Finally, further studies on the biochemical and physiological effects of 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide may help to elucidate its mechanism of action and identify potential off-target effects.

Synthesis Methods

The synthesis of 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 5-(2-methylpyrazol-3-yl)furan-2-yl)methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NR2B subunit of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking this subunit, 5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

5-chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-18-10(6-7-17-18)11-3-2-9(20-11)8-16-14(19)12-4-5-13(15)21-12/h2-7H,8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXVHCLACOTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide

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